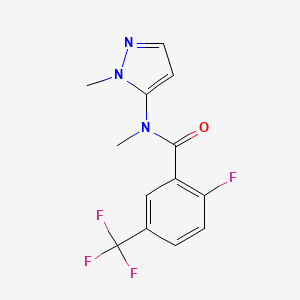
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, in cancer cells, it has been found to inhibit the activity of enzymes involved in DNA replication and cell division. In inflammatory cells, it has been found to suppress the production of pro-inflammatory cytokines by inhibiting the activation of transcription factors. In neuronal cells, it has been found to reduce oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in cells and animals. For example, in cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In inflammatory cells, it has been found to reduce the production of inflammatory cytokines, leading to the suppression of inflammation. In neuronal cells, it has been found to protect against oxidative stress and inflammation, leading to the preservation of neuronal function.
实验室实验的优点和局限性
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of low concentrations in experiments. Another advantage is its selectivity, which allows for the targeting of specific molecular targets in cells. However, a limitation of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide. One direction is the optimization of its synthesis method to improve the yield and purity of the compound. Another direction is the identification of its molecular targets in cells to better understand its mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic potential in various diseases. Further studies are also needed to evaluate its safety and efficacy in animal models and clinical trials.
合成方法
The synthesis of N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with N-ethyl-N-(3-pyridinylmethyl)amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
科学研究应用
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In inflammation research, it has been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In neurological research, it has been studied for its neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-4-19(12(2)13-6-5-9-18-11-13)23(20,21)14-7-8-15(17)16(10-14)22-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASYYJGINYKHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CN=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)
![1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634112.png)

![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634144.png)
![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7634156.png)
![Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate](/img/structure/B7634160.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide](/img/structure/B7634165.png)
![2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide](/img/structure/B7634167.png)
![N-tert-butyl-2-(cyclopropylmethyl)-4-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7634185.png)
![N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7634199.png)

![N-(4-fluorophenyl)-6-methoxy-N-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carboxamide](/img/structure/B7634215.png)